molecular formula C4H8N4O2 B12722790 Pyruvic acid guanylhydrazone CAS No. 6237-78-1

Pyruvic acid guanylhydrazone

Cat. No.: B12722790
CAS No.: 6237-78-1
M. Wt: 144.13 g/mol
InChI Key: QSTGHXDDNOESSK-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvic acid guanylhydrazone is a derivative of pyruvic acid, which is an important intermediate in various metabolic pathways. This compound is known for its potential biological activities, including anticancer and anti-inflammatory properties. This compound has garnered interest in scientific research due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyruvic acid guanylhydrazone can be synthesized through the reaction of pyruvic acid with guanylhydrazine. The reaction typically involves the condensation of pyruvic acid with guanylhydrazine hydrochloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyruvic acid guanylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced hydrazine compounds, and substituted derivatives with different functional groups.

Scientific Research Applications

Pyruvic acid guanylhydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of pyruvic acid guanylhydrazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as deoxyhypusine synthase, which plays a role in cell proliferation and inflammation . By inhibiting these enzymes, this compound can exert its anticancer and anti-inflammatory effects. Additionally, it may interfere with metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Aminoguanidine: Another guanylhydrazone derivative with similar biological activities.

    CNI-1493 (Semapimod): A synthetic guanylhydrazone with anti-inflammatory properties.

    Hydrazine Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Pyruvic acid guanylhydrazone is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its combination of anticancer and anti-inflammatory properties makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

6237-78-1

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

(2E)-2-(diaminomethylidenehydrazinylidene)propanoic acid

InChI

InChI=1S/C4H8N4O2/c1-2(3(9)10)7-8-4(5)6/h1H3,(H,9,10)(H4,5,6,8)/b7-2+

InChI Key

QSTGHXDDNOESSK-FARCUNLSSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C(=O)O

Canonical SMILES

CC(=NN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.